

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BVD 10

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Compound of Interest

Compound Name: BVD 10

Cat. No.: B549450

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Abstract: This document provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **BVD 10**, a novel, potent, and selective small molecule inhibitor of the Janus Kinase (JAK) family, with particular selectivity for JAK1 and JAK2. This guide is intended for researchers, scientists, and drug development professionals. All data presented herein are derived from standardized preclinical models and are intended to provide a foundational understanding of the compound's profile.

Introduction

BVD 10 is a novel synthetic compound under investigation for the treatment of autoimmune and inflammatory disorders. It is an adenosine triphosphate (ATP)-competitive inhibitor that targets the catalytic (JH1) domain of both JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting JAK1 and JAK2, **BVD 10** effectively blocks the signaling of a wide range of pro-inflammatory cytokines, thereby modulating the immune response.

Pharmacokinetics (PK)

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][2] The preclinical PK profile of **BVD 10** has been characterized in several species to predict its behavior in humans.

Absorption

Following oral administration, **BVD 10** is rapidly absorbed, with peak plasma concentrations (T_{max}) observed within 1-2 hours across tested species. It exhibits good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.

Distribution

BVD 10 demonstrates moderate plasma protein binding and distributes into various tissues. The volume of distribution (V_d) suggests that the compound does not extensively accumulate in tissues and is primarily confined to the plasma and well-perfused organs.

Metabolism

The primary route of metabolism for **BVD 10** is hepatic, mediated predominantly by the cytochrome P450 enzyme CYP3A4.^[1] Key metabolic pathways include N-dealkylation and oxidation, resulting in metabolites with significantly reduced pharmacological activity compared to the parent compound.

Excretion

BVD 10 and its metabolites are eliminated from the body primarily through the renal route.^[1] The terminal half-life (t_{1/2}) supports a once or twice-daily dosing regimen.

PK Data Summary

The following table summarizes the key pharmacokinetic parameters of **BVD 10** in various preclinical species following a single oral dose.

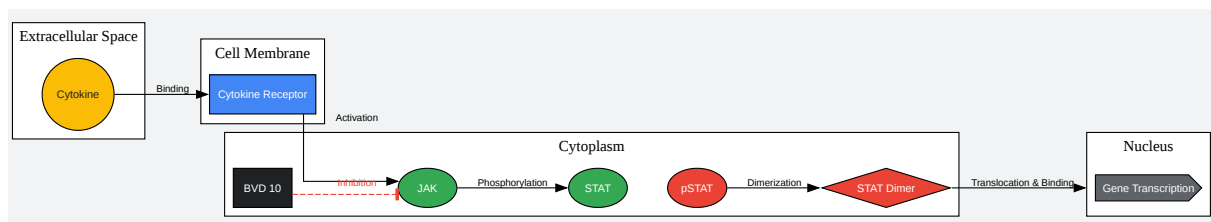
Parameter	Mouse (10 mg/kg)	Rat (10 mg/kg)	Dog (5 mg/kg)
Tmax (h)	1.0	1.5	2.0
Cmax (ng/mL)	1250	980	750
AUC (0-inf) (ng·h/mL)	7500	8820	9375
Bioavailability (%)	45	60	75
t1/2 (h)	2.5	4.0	6.0
Vd (L/kg)	1.2	1.8	2.5
Clearance (mL/min/kg)	22.2	18.8	13.3

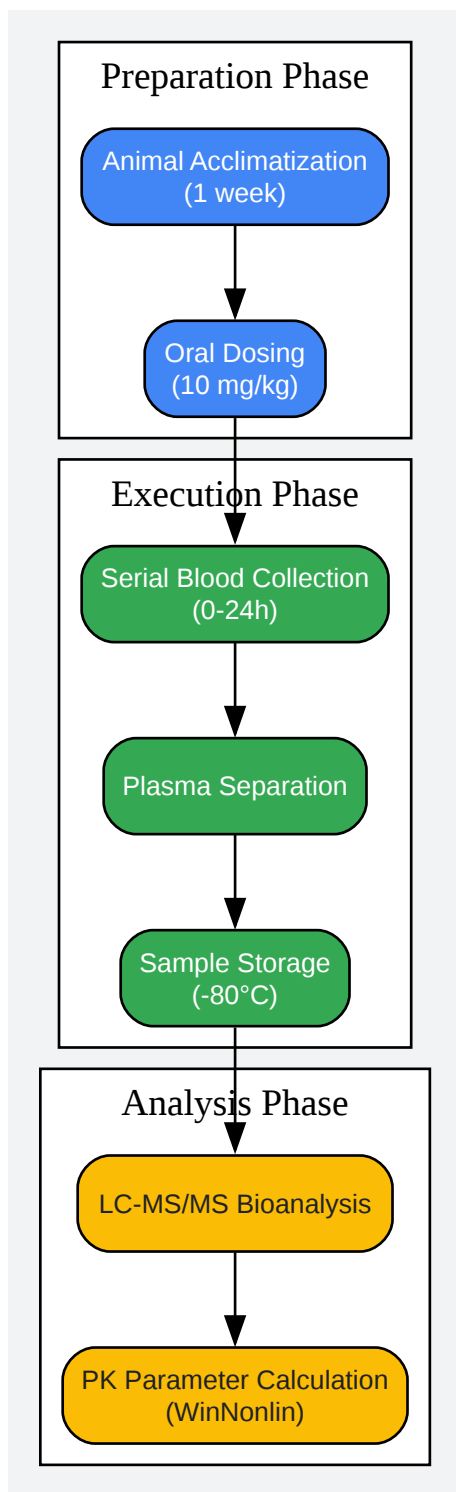
Pharmacodynamics (PD)

Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body and the mechanisms of its action.[1][3][4] The pharmacodynamic profile of **BVD 10** is defined by its potent and selective inhibition of the JAK-STAT pathway.

Mechanism of Action

BVD 10 functions by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Cytokine binding to their receptors activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. The bound STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. **BVD 10** blocks this cascade at the initial JAK activation step.





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